6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine
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Overview
Description
6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with chloro, methyl, and nitro substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds, followed by nitration and chlorination reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used but often include amines, substituted triazolopyridazines, and other derivatives .
Scientific Research Applications
6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with viral proteins can disrupt viral replication, making it a potential antiviral agent .
Comparison with Similar Compounds
6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: This compound also has a triazole ring fused to another heterocycle and exhibits similar antimicrobial and antiviral properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
81450-31-9 |
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Molecular Formula |
C6H5ClN6O2 |
Molecular Weight |
228.59 g/mol |
IUPAC Name |
6-chloro-3-methyl-8-nitro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine |
InChI |
InChI=1S/C6H5ClN6O2/c1-2-9-10-6-4(13(14)15)3(8)5(7)11-12(2)6/h8H2,1H3 |
InChI Key |
CXFKSGGFPHMUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C(=C2[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
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